1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene is an organic compound with the molecular formula C16H14Cl2O2 It is a chlorinated derivative of phenoxybenzene, characterized by the presence of two chlorine atoms and an extended but-2-enoxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene typically involves the reaction of 4-chlorophenol with 1,4-dichlorobutane under basic conditions to form an intermediate, which is then subjected to further reactions to introduce the but-2-enoxy linkage. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxy and but-2-enoxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxybutenes.
Oxidation: Formation of chlorinated ketones or carboxylic acids.
Reduction: Formation of chlorinated alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated phenoxy and but-2-enoxy groups can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-phenoxybenzene: Similar structure but lacks the but-2-enoxy linkage.
1-Chloro-4-ethoxybenzene: Similar structure but has an ethoxy group instead of the but-2-enoxy linkage.
4-Chlorodiphenyl ether: Similar structure but lacks the but-2-enoxy linkage and has a different substitution pattern.
Uniqueness
1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene is unique due to its extended but-2-enoxy linkage, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
18059-53-5 |
---|---|
Molekularformel |
C16H14Cl2O2 |
Molekulargewicht |
309.2 g/mol |
IUPAC-Name |
1-chloro-4-[(E)-4-(4-chlorophenoxy)but-2-enoxy]benzene |
InChI |
InChI=1S/C16H14Cl2O2/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h1-10H,11-12H2/b2-1+ |
InChI-Schlüssel |
CTLVUWCSVANYOV-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC(=CC=C1OC/C=C/COC2=CC=C(C=C2)Cl)Cl |
SMILES |
C1=CC(=CC=C1OCC=CCOC2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1OCC=CCOC2=CC=C(C=C2)Cl)Cl |
Synonyme |
1,4-BIS-(4-CHLOROPHENOXY)-2-BUTENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.